molecular formula C19H17BrN2OS B2751939 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 310452-26-7

4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2751939
CAS No.: 310452-26-7
M. Wt: 401.32
InChI Key: FXPKOFMMNSYXEY-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of thiazole-benzamide compounds, which are recognized in medicinal chemistry for their diverse biological potential. While specific studies on this exact compound are limited, its core structure is closely related to a well-researched family of 4-(4-bromophenyl)thiazol-2-amine derivatives that have demonstrated significant pharmacological activities in scientific research . The presence of the thiazole ring, a privileged scaffold in drug discovery, is associated with a wide range of biological properties . Researchers are particularly interested in such compounds for developing novel anti-infective and anticancer agents. Scientific literature indicates that derivatives sharing the 4-(4-bromophenyl)thiazol-2-amine structure have shown promising in vitro antimicrobial activity against various bacterial and fungal strains, as well as potent anticancer activity against cell lines such as human breast adenocarcinoma (MCF7) . The bromophenyl and benzamide components are known to contribute to these activities, potentially by enhancing interactions with biological targets. The isopropylphenyl substituent in this specific analog may influence its lipophilicity and steric profile, which are critical parameters for optimizing bioavailability and target binding in lead compound development . This compound is intended for research and development purposes only, specifically for use in assay development, as a standard in analytical testing, and for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability for specific applications.

Properties

IUPAC Name

4-bromo-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPKOFMMNSYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-bromoketones with thiourea under basic conditions. This reaction forms the thiazole ring with a bromine atom at the 4-position.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where isopropylbenzene is reacted with the thiazole intermediate in the presence of a Lewis acid catalyst.

    Formation of the Benzamide: The final step involves the reaction of the thiazole intermediate with 4-bromobenzoyl chloride in the presence of a base to form the benzamide structure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

    Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Thiazole sulfoxides and sulfones.

    Reduction Products: Thiazolidines and related compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, making it valuable for researchers developing new chemical entities.

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Activity : Similar thiazole derivatives have demonstrated the ability to inhibit bacterial lipid biosynthesis, disrupting cell membrane integrity. This mechanism contributes to their effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against certain cancer cell lines, potentially inducing apoptosis or inhibiting cell cycle progression .

Medicine

In medicinal chemistry, 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is explored as a lead compound for developing new therapeutic agents. Its promising biological activities position it as a candidate for further investigation in drug development aimed at treating infections and cancer.

Industry

The compound is utilized in industrial applications, particularly in the development of new materials and as a catalyst in specific processes. Its unique properties may enhance the efficiency of chemical reactions in industrial settings.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on thiazole derivatives revealed that compounds similar to 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide exhibited significant antimicrobial activity against various bacterial strains. The study employed turbidimetric methods to assess effectiveness.
  • Anticancer Potential : Research involving the evaluation of thiazole derivatives against human breast adenocarcinoma (MCF7) cell lines indicated that these compounds could inhibit cancer cell proliferation effectively. The Sulforhodamine B assay was used to determine cell viability post-treatment .
  • Mechanistic Insights : Investigations into the molecular mechanisms of action suggest that 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide may interact with specific enzymes or proteins involved in cellular processes, potentially altering gene expression and protein activity .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and isopropylphenyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and properties are influenced by substituents on both the benzamide and thiazole moieties. Below is a comparative analysis with key analogs:

Compound Name Substituents on Thiazole Substituents on Benzamide Key Structural Differences Evidence ID
Target Compound 4-(4-Isopropylphenyl) 4-Bromo Reference structure -
Compound 50 4-(4-Bromophenyl) 4-(N,N-Dimethylsulfamoyl) Sulfamoyl group replaces bromine; electron-withdrawing substituent enhances polarity
2D291 4-(2-Bromo-5-methylphenyl) 4-(Piperidin-1-ylsulfonyl) Bromine at ortho position; sulfonyl-piperidine increases bulk and lipophilicity
N-[4-(4-Bromophenyl)Thiazol-2-yl]-4-(Piperidin-1-yl)Butanamide 4-(4-Bromophenyl) 4-(Piperidin-1-yl)butanamide Aliphatic chain and piperidine enhance flexibility and basicity
4-(4-Bromophenyl)-N-(4-(Dimethylamino)Benzylidene)Thiazol-2-Amine 4-(4-Bromophenyl) Dimethylamino benzylidene Schiff base formation alters conjugation and solubility
CAS 352563-23-6 5-(4-Nitrophenyl)-4-Phenyl 4-Bromo Nitro group introduces strong electron-withdrawing effects; phenyl at C4 increases steric hindrance

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky groups like piperidin-1-ylsulfonyl (2D291) or phenyl (CAS 352563-23-6) may hinder receptor binding compared to the smaller isopropyl group .

Physicochemical Properties

Melting points, solubility, and spectral data vary with substituents:

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Solubility Trends Evidence ID
Compounds 4d-4i 160–220 (range) C=O (1663–1682), C=S (1243–1258) Lower solubility for morpholinomethyl/pyridinyl substituents
4-(4-Bromophenyl)-N-(4-(Dimethylamino)Benzylidene)Thiazol-2-Amine 117–120 C=N (imine stretch), absence of C=O Moderate solubility due to polar dimethylamino group
Target Compound (Inferred) N/A Expected C=O (~1680), Br-C (~600) High lipophilicity from isopropyl and bromine -

Key Observations :

  • Melting Points : Compounds with rigid aromatic systems (e.g., CAS 352563-23-6) exhibit higher melting points than those with flexible aliphatic chains .
  • Solubility: Polar groups like sulfamoyl (Compound 50) or dimethylamino () improve aqueous solubility, whereas bromine and isopropyl may favor lipid membranes .
Immunomodulatory and Anti-Inflammatory Effects
  • Compound 50 and 2D291 : Potentiated NF-κB signaling and cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants like LPS or MPLA. The sulfonyl-piperidine group in 2D291 showed enhanced activity over dimethylsulfamoyl (Compound 50) .
Anticancer Activity
  • N-(5-Benzyl-1,3-Thiazol-2-yl)-4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Benzamide : Inhibited colon cancer cell growth by 40% (GP = 62.47%) via triazole-thiazole synergy .
  • N-[4-(4-Bromophenyl)Thiazol-2-yl]-4-(Piperidin-1-yl)Butanamide: Demonstrated immunosuppressant and CNS-modulating effects, suggesting cross-activity with cancer pathways .

Key Observations :

  • Substituent Impact : Piperidine and triazole groups enhance anticancer activity, while bromine may contribute to DNA intercalation or kinase inhibition .

Biological Activity

4-Bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, a compound characterized by its thiazole ring and bromine substitution, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular weight of 401.32 g/mol and is identified by the CAS number 310452-26-7. Its structure features a thiazole moiety, an isopropylphenyl group, and a benzamide functional group, which are crucial for its biological activity.

PropertyValue
IUPAC Name4-bromo-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Molecular Weight401.32 g/mol
CAS Number310452-26-7
InChI KeyFXPKOFMMNSYXEY-UHFFFAOYSA-N

The biological activity of 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is primarily attributed to its interactions with various biomolecules:

  • Antimicrobial Activity : Similar thiazole derivatives have been noted for their ability to inhibit bacterial lipid biosynthesis, which disrupts cell membrane integrity. This mechanism contributes to their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against certain cancer cell lines, potentially by inducing apoptosis or inhibiting cell cycle progression .

Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Antimicrobial Studies :
    • A series of thiazole derivatives, including those similar to 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, demonstrated significant antibacterial effects against multiple strains of bacteria. Compounds with isopropyl substitutions were particularly effective .
    • The compound's interaction with human serum albumin (HSA) has been investigated using spectroscopic techniques, revealing moderate binding affinity that may influence its therapeutic efficacy .
  • Anticancer Studies :
    • In vitro studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), through mechanisms that may involve apoptosis and modulation of signaling pathways related to cell proliferation .

Case Studies

Several case studies illustrate the biological potential of thiazole derivatives:

  • Study on Antimicrobial Activity : A research team synthesized various thiazole derivatives and tested them against common bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics .
  • Evaluation of Anticancer Properties : Another study focused on the anticancer effects of similar compounds on human breast adenocarcinoma cells. The findings revealed that certain derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the established synthetic routes for 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

  • Step 1 : Condensation of 4-isopropylphenylthioamide with α-bromoketones to form the thiazole ring.
  • Step 2 : Coupling the thiazole intermediate with 4-bromobenzoyl chloride using a base like triethylamine in DMF under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromine at C4 of benzamide, isopropyl group on the phenyl ring) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peak at m/z 429.04 for C19_{19}H16_{16}BrN2_2OS) .
  • Infrared Spectroscopy (IR) : Identification of amide C=O stretch (~1680 cm1^{-1}) and thiazole C-S-C bonds (~680 cm1^{-1}) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays : Anticancer activity via MTT assays (e.g., IC50_{50} values against HeLa or MCF-7 cell lines), antimicrobial testing via broth microdilution (MIC determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition to reference compounds like staurosporine .

Advanced Research Questions

Q. How can solubility and bioavailability be optimized for in vivo studies?

Strategies include:

  • Structural modifications : Introducing hydrophilic groups (e.g., sulfonyl or morpholine) at non-critical positions .
  • Formulation : Use of co-solvents (e.g., PEG-400) or nanoencapsulation to enhance aqueous solubility .
  • Salt formation : Reacting the free base with HCl or citric acid to improve stability .

Q. What structure-activity relationship (SAR) insights exist for this compound?

  • Bromine substituent : Critical for target binding; replacement with chlorine reduces potency by ~40% in kinase inhibition assays .
  • Thiazole ring : Modifying the 4-isopropylphenyl group to bulkier substituents (e.g., naphthyl) increases lipophilicity but may reduce solubility .
  • Amide linkage : Replacing the benzamide with sulfonamide alters selectivity toward different enzyme classes .

Q. How can computational methods aid in target identification?

  • Molecular docking : Using AutoDock Vina to predict binding to kinases (e.g., EGFR) based on the compound’s interaction with ATP-binding pockets .
  • MD simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .

Q. How should researchers resolve contradictions in biological data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-verified HeLa), incubation times, and solvent controls .
  • Impurity analysis : Use HPLC (>95% purity threshold) to rule out side products affecting results .
  • Dose-response validation : Replicate experiments across independent labs to confirm IC50_{50} trends .

Q. What advanced analytical techniques are used to study degradation pathways?

  • HPLC-MS/MS : Identify degradation products under stress conditions (e.g., acidic/basic hydrolysis, oxidation with H2_2O2_2) .
  • DSC/TGA : Monitor thermal stability and phase transitions .

Q. How can proteomics identify the compound’s molecular targets?

  • Chemical proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify bound proteins .
  • Phosphoproteomics : Quantify changes in kinase substrate phosphorylation post-treatment .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Reactor optimization : Transition from batch to continuous flow systems to control exothermic reactions (e.g., thiazole ring formation) .
  • Catalyst recycling : Pd/C reuse strategies to reduce costs in coupling steps .

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